Surface Activity Advantage Over SLS
Sodium N-acylphenylalaninates (NaNAPhe), the class to which N-dodecanoyl-phenylalanine monosodium salt belongs, exhibit CMC values in the range 0.018–0.00041 mmol/L depending on fatty acyl chain composition, compared to the reference conventional surfactant sodium lauryl sulfate (SLS), which has a CMC of approximately 8.2 mmol/L in pure water at 25 °C [1]. The C₁₂ (dodecanoyl/lauroyl) phenylalaninate, derived from coconut fatty acid feedstock, occupies the upper end of this range at ~0.018 mmol/L, representing an approximately 450-fold lower CMC than SLS . This means the target compound achieves micelle formation and surface tension reduction at concentrations more than two orders of magnitude below those required for SLS, enabling equivalent surfactant function with substantially less material [2].
| Evidence Dimension | Critical micelle concentration (CMC) |
|---|---|
| Target Compound Data | CMC ≈ 0.018 mmol/L (for C₁₂-dodecanoyl phenylalaninate); class range: 0.018–0.00041 mmol/L (NaNAPhe with varying acyl chain lengths) |
| Comparator Or Baseline | Sodium lauryl sulfate (SLS): CMC ≈ 8.2 mmol/L (25 °C, pure water) |
| Quantified Difference | ~450-fold lower CMC for C₁₂-phenylalaninate vs. SLS (0.018 vs. 8.2 mmol/L) |
| Conditions | CMC determined by surface tension, conductivity, and fluorescence methods; NaNAPhe data from mixed fatty acid feedstocks (coconut, palm, karanja, Sterculia fetida, high oleic sunflower); SLS CMC literature standard at 25 °C in pure water |
Why This Matters
For procurement decisions, the ~450-fold lower CMC directly translates to reduced mass requirements per formulation unit, lowering both raw material cost-in-use and potential irritancy associated with higher surfactant concentrations.
- [1] Sreenu, M., Rao, B. V. S. K., Prasad, R. B. N., & Kanjilal, S. (2015). Synthesis and Surface-Active Properties of Sodium N-Acylphenylalanines and Their Cytotoxicity. Industrial & Engineering Chemistry Research, 54(7), 2090–2098. DOI: 10.1021/ie504567v View Source
- [2] Xia, J., Xia, Y., & Nnanna, I. A. (1995). Structure-Function Relationship of Acyl Amino Acid Surfactants: Surface Activity and Antimicrobial Properties. Journal of Agricultural and Food Chemistry, 43(4), 867–871. DOI: 10.1021/jf00052a008 View Source
